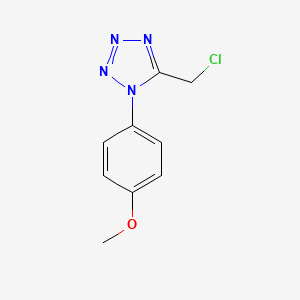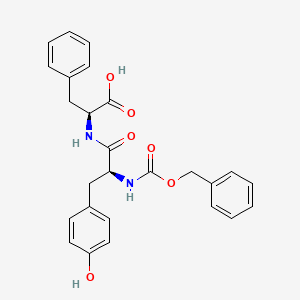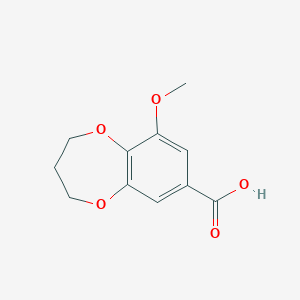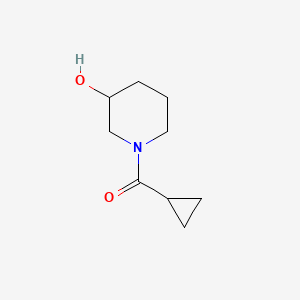
1-Cyclopropanecarbonylpiperidin-3-ol
Descripción general
Descripción
1-Cyclopropanecarbonylpiperidin-3-ol, also known as CPP-3-ol, is a cyclic amino alcohol. It has a molecular formula of C9H15NO2 and a molecular weight of 169.22 g/mol . The compound is a stable, crystalline solid.
Molecular Structure Analysis
The IUPAC name for this compound is 1-(cyclopropylcarbonyl)-3-piperidinol . The InChI code for this compound is 1S/C9H15NO2/c11-8-2-1-5-10(6-8)9(12)7-3-4-7/h7-8,11H,1-6H2 .Physical And Chemical Properties Analysis
1-Cyclopropanecarbonylpiperidin-3-ol is a solid substance . The compound is soluble in water and organic solvents.Aplicaciones Científicas De Investigación
Overview of Cyclopropane Derivatives
1-Cyclopropanecarbonylpiperidin-3-ol is part of a broader class of cyclopropane derivatives, which are integral in various scientific applications due to their unique chemical properties. Cyclopropane rings are characterized by their high ring strain, making them valuable in synthetic organic chemistry for constructing complex molecular architectures. This section delves into the applications of cyclopropane derivatives in drug development, organic synthesis, and their role in understanding biological mechanisms.
Drug Development and Modification
Cyclopropane-containing compounds are frequently utilized in drug development for their bioactive properties. The cyclopropane structure is often present in natural and biologically active products, serving either as the core component or as a modifier to enhance the activity or selectivity of pharmaceutical compounds. The high ring strain of cyclopropanes facilitates unique reactions, making them suitable for generating diverse molecular structures with potential therapeutic benefits (Kamimura, 2014).
Organic Synthesis
Cyclopropane derivatives are pivotal in organic synthesis, particularly in [2+1]-type cyclopropanation reactions. These reactions are essential for constructing cyclopropane rings, a common motif in many organic molecules. Cyclopropanation methods include Michael-induced ring closure, the Simmons–Smith reaction, and reactions catalyzed by transition metals, among others. These strategies allow chemists to synthesize cyclopropane-containing compounds efficiently, with applications ranging from material science to pharmaceuticals (Kamimura, 2014).
Understanding Biological Mechanisms
The study of cyclopropane derivatives extends beyond their synthetic utility. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC), a cyclopropane-related compound, plays a crucial role in plant biology as the precursor of ethylene, a plant hormone. Ethylene is involved in various plant processes, including ripening and stress responses. Research on ACC and its derivatives helps elucidate the complex roles of ethylene in plants, offering insights into plant growth and development, as well as strategies for crop improvement (Van de Poel & Van Der Straeten, 2014).
Propiedades
IUPAC Name |
cyclopropyl-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-2-1-5-10(6-8)9(12)7-3-4-7/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMPLOHSELXRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropanecarbonylpiperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1452606.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1452607.png)
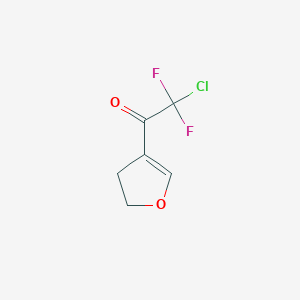
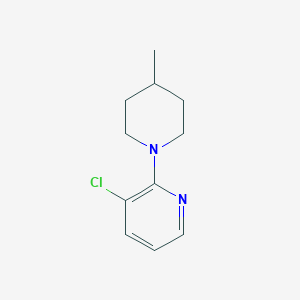
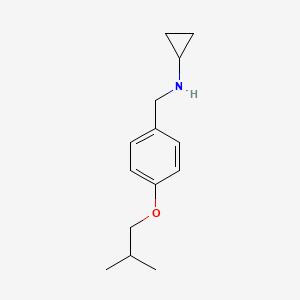
![Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1452614.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B1452615.png)

![3-[(1-Phenylethyl)amino]propanamide](/img/structure/B1452621.png)
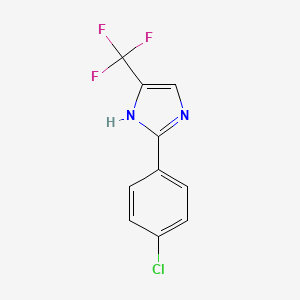
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine](/img/structure/B1452624.png)
